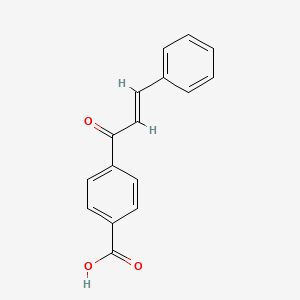

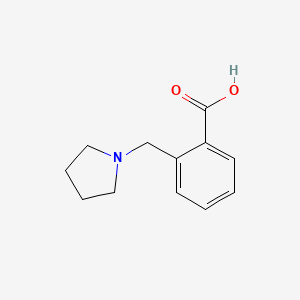

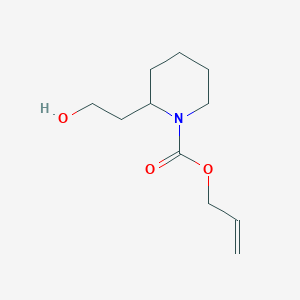

![molecular formula C24H24B2Br2N2O4 B1311783 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 436853-30-4](/img/structure/B1311783.png)

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

The compound 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide is a derivative of bipyridine, which is a class of compounds known for their applications in various scientific fields due to their ability to form complexes with metals and their electrochemical properties. Here is a comprehensive analysis of six unique applications of this compound:

Covalent Organic Frameworks (COFs) Linkers

- Results Summary : The use of this compound as a linker in COFs can lead to frameworks with high surface areas and tunable porosities, which are desirable for specific applications like hydrogen storage .

Electrochromic Devices

- Results Summary : Viologens like this compound exhibit rapid color changes and high contrast ratios, which are essential for the practical application of electrochromic devices .

Drug Delivery Systems

- Results Summary : The compound’s use in drug delivery has shown promise in increasing the efficacy of drugs by improving their bioavailability and reducing side effects .

Photovoltaic Materials

- Results Summary : Solar cells utilizing this compound have demonstrated improved power conversion efficiencies due to its strong electron-withdrawing properties .

Supramolecular Architectures

- Results Summary : Supramolecular structures involving this compound have shown enhanced stability and functionality, which can be tailored for specific applications such as sensors or catalysts .

Sensing and Detection

- Results Summary : Sensors incorporating this compound have exhibited high sensitivity and selectivity towards the target analytes, making them useful for environmental monitoring and diagnostics .

This analysis provides a glimpse into the versatile applications of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide across different scientific disciplines. The compound’s ability to interact with various substances and its electrochemical properties underpin its utility in these diverse fields. The detailed methods and results highlight the compound’s potential to contribute significantly to advancements in materials science, biomedical engineering, renewable energy, and more.

Catalysis

- Results Summary : The use of this compound in catalysis has led to more efficient reactions, with higher yields and selectivity .

Solid Form Screening

- Results Summary : Different solid-state forms of this compound may offer varied stability, solubility, and dissolution rates, which are beneficial for pharmaceutical applications .

Supramolecular Chemistry

- Results Summary : The resulting supramolecular structures have shown enhanced performance in their respective applications due to the stability and functionality of the compound .

Sensing Materials

- Results Summary : Sensors based on this compound have demonstrated high sensitivity and specificity, making them effective for monitoring environmental conditions .

Light-Harvesting Complexes

- Results Summary : The use of this compound in artificial photosynthesis has shown potential in converting light energy into chemical energy efficiently .

Nonlinear Optical Materials

Safety And Hazards

Propiedades

IUPAC Name |

[4-[[4-[1-[(4-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTORDTSFDZJPJM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435836 |

Source

|

| Record name | 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide | |

CAS RN |

436853-30-4 |

Source

|

| Record name | 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

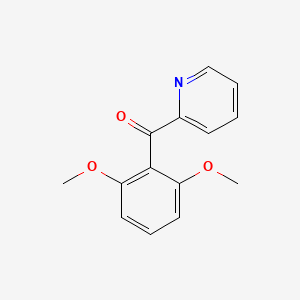

![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)